molecular formula C8H17N B13541366 4-Cyclopropylpentan-2-amine

4-Cyclopropylpentan-2-amine

Katalognummer: B13541366
Molekulargewicht: 127.23 g/mol
InChI-Schlüssel: NUMZPNRLEABPLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropylpentan-2-amine is an organic compound with the molecular formula C8H17N It is a primary amine, characterized by the presence of a cyclopropyl group attached to a pentane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylpentan-2-amine typically involves the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile. One common method is the alkylation of ammonia or an amine with an alkyl halide. For example, the reaction of cyclopropylmethyl bromide with pentan-2-amine under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropylpentan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopropyl ketones or nitriles, while substitution reactions can produce secondary or tertiary amines .

Wirkmechanismus

The mechanism of action of 4-Cyclopropylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and selectivity of the compound for its target, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached directly to the amine.

    Cyclopropylmethylamine: Similar structure but with a methyl group between the cyclopropyl and amine groups.

    Cyclopropylbutan-2-amine: Similar structure but with a shorter carbon chain.

Uniqueness

4-Cyclopropylpentan-2-amine is unique due to its specific structural features, including the cyclopropyl group and the pentane chain.

Eigenschaften

Molekularformel

C8H17N

Molekulargewicht

127.23 g/mol

IUPAC-Name

4-cyclopropylpentan-2-amine

InChI

InChI=1S/C8H17N/c1-6(5-7(2)9)8-3-4-8/h6-8H,3-5,9H2,1-2H3

InChI-Schlüssel

NUMZPNRLEABPLL-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(C)N)C1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.